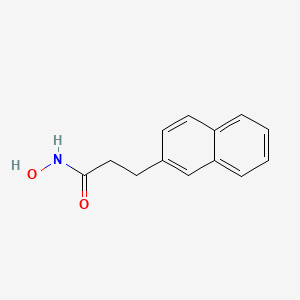

N-Hydroxy-3-naphthalen-2-yl-propionamide

Description

N-Hydroxy-3-naphthalen-2-yl-propionamide is a hydroxamic acid derivative featuring a naphthalene moiety linked to a propionamide backbone with a hydroxylamine substituent. This compound is of interest in medicinal and synthetic chemistry due to the chelating properties of the hydroxamic acid group, which is pivotal in enzyme inhibition (e.g., metalloproteinases) and metal ion coordination . Its structural framework allows for diverse modifications, making it a template for designing analogues with tailored physicochemical and biological activities.

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

N-hydroxy-3-naphthalen-2-ylpropanamide |

InChI |

InChI=1S/C13H13NO2/c15-13(14-16)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-5,7,9,16H,6,8H2,(H,14,15) |

InChI Key |

FUEAAJNBAJRTSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCC(=O)NO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The compound shares core motifs with several classes of hydroxamic acids and naphthalene-containing propionamides. Key structural analogues include:

Table 1: Structural Comparison

Key Observations :

- The naphthalene ring in the target compound distinguishes it from cyclohexane or piperidine-based analogues (e.g., ).

- Hydroxamic acid (-NHOH) substitution enhances metal-binding capacity compared to non-hydroxylated amides (e.g., 3ga, ).

- Chloro and dioxo groups in introduce electron-withdrawing effects, altering reactivity relative to the target compound.

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

- Melting Points : Compounds 3ga and 3fa () share identical melting points (255–257°C) but differ in Rf values, reflecting distinct polarities due to substituent effects.

- Solubility: The target compound’s hydroxamic acid group likely enhances solubility in polar solvents (e.g., DMSO) compared to non-polar derivatives like 3ga/3fa.

- Chromatography: Higher Rf values (e.g., 3fa, Rf = 0.8) correlate with increased non-polar character in PE:EA systems .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.